methyl 4-bromo-2-isocyanatobenzoate
Description
Properties
CAS No. |
1312446-90-4 |
|---|---|
Molecular Formula |
C9H6BrNO3 |
Molecular Weight |
256.1 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Phosgenation of Aromatic Amines
The most common method for synthesizing aromatic isocyanates involves treating primary amines with phosgene (COCl₂) or its safer alternatives, such as triphosgene. For methyl 4-bromo-2-isocyanatobenzoate, the precursor methyl 4-bromo-2-aminobenzoate would undergo phosgenation:
Key Conditions :
-
Workup : Quenching with aqueous base to remove excess phosgene.
This method is efficient but requires stringent safety measures due to phosgene’s toxicity.
Hofmann Rearrangement of Amides
The Hofmann rearrangement converts primary amides to isocyanates via bromine and base treatment. Applying this to methyl 4-bromo-2-carbamoylbenzoate would yield the target compound:
Optimization Insights :
Intermediate Synthesis: Methyl 4-Bromo-2-Aminobenzoate
Bromination of Methyl 2-Aminobenzoate
Direct bromination of methyl 2-aminobenzoate (methyl anthranilate) using bromine (Br₂) or N-bromosuccinimide (NBS) introduces the bromo group at the para position:
Reaction Parameters :
Nitration Followed by Reduction
An alternative route involves nitration followed by reduction:
-
Nitration : Methyl 2-nitrobenzoate is nitrated to introduce a nitro group at the 4-position.
-
Bromination : The 4-nitro derivative undergoes bromination.
-
Reduction : Catalytic hydrogenation converts the nitro group to an amine.
Critical Steps :
Chemical Reactions Analysis
Types of Reactions: Methyl 4-bromo-2-isocyanatobenzoate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Addition Reactions: The isocyanate group can react with nucleophiles like alcohols or amines to form carbamates or ureas.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions:
Substitution Reactions: Reagents like sodium azide or primary amines in solvents like dimethylformamide (DMF) at elevated temperatures.
Addition Reactions: Alcohols or amines in the presence of a base like triethylamine in solvents such as dichloromethane.
Coupling Reactions: Palladium catalysts, boronic acids, and bases like potassium carbonate in solvents like toluene or ethanol.
Major Products Formed:
Substitution Reactions: New aromatic compounds with different functional groups replacing the bromine atom.
Addition Reactions: Carbamates or ureas.
Coupling Reactions: Biaryl compounds.
Scientific Research Applications
Methyl 4-bromo-2-isocyanatobenzoate has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound is used in the development of potential drug candidates due to its ability to form various bioactive structures.
Material Science: It is employed in the synthesis of polymers and advanced materials with specific properties.
Mechanism of Action
The mechanism of action of methyl 4-bromo-2-isocyanatobenzoate involves its reactive functional groups:
Isocyanate Group: Reacts with nucleophiles to form stable carbamate or urea linkages, which can modify biological molecules or materials.
Bromine Atom:
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below highlights key structural analogs and their functional differences:
*Similarity scores derived from structural alignment algorithms in .
Key Observations:
- Functional Group Reactivity : The isocyanate group (-NCO) in the target compound offers distinct reactivity for forming ureas or polyurethanes, unlike analogs with -Cl, -OH, or -NH₂ .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for methyl 4-bromo-2-isocyanatobenzoate, and how do reaction conditions influence yield?
- Methodological Answer : The synthesis typically involves bromination and isocyanate formation. For brominated benzoates, regioselective bromination at the para position is critical, often achieved using Lewis acid catalysts (e.g., FeBr₃) in anhydrous conditions . The isocyanate group can be introduced via phosgenation of the corresponding amine precursor under controlled pH (6–8) to avoid side reactions . Yield optimization requires precise temperature control (0–5°C during phosgenation) and inert atmospheres to prevent hydrolysis. Purity is confirmed via HPLC (≥98%) and NMR (e.g., δ 7.8–8.2 ppm for aromatic protons) .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer :
- NMR : ¹H/¹³C NMR identifies substitution patterns (e.g., bromine deshields adjacent protons, shifting aromatic signals to δ 7.5–8.5 ppm) .
- FT-IR : The isocyanate group shows a sharp peak at ~2250 cm⁻¹ (N=C=O stretch) .
- Mass Spectrometry : High-resolution MS confirms molecular weight (e.g., [M+H]⁺ at m/z 284.92 for C₉H₅BrNO₃) .
Q. What are the common nucleophilic substitution reactions involving the bromine substituent?
- Methodological Answer : The bromine atom undergoes Suzuki-Miyaura coupling with aryl boronic acids (Pd(PPh₃)₄, Na₂CO₃, DMF/H₂O, 80°C) to form biaryl derivatives . Alternatively, it reacts with amines (e.g., piperidine) in DMSO at 60°C for 12 hours to yield amino-substituted analogs. Kinetic studies suggest the reaction follows second-order kinetics, with rate constants dependent on solvent polarity .
Advanced Research Questions
Q. How can conflicting data on reaction yields in halogen exchange reactions be resolved?
- Methodological Answer : Contradictions often arise from solvent choice and catalyst loading. For example, DMF increases reactivity but may promote decomposition at >100°C, while toluene stabilizes intermediates but slows kinetics. Systematic DOE (Design of Experiments) approaches, varying solvents (DMF vs. THF), catalysts (Pd(OAc)₂ vs. PdCl₂), and temperatures (60–120°C), can identify optimal conditions . Statistical tools like ANOVA help isolate significant variables (e.g., catalyst type contributes 45% to yield variance) .
Q. What mechanistic insights explain the stability of the isocyanate group under acidic vs. basic conditions?
- Methodological Answer : The isocyanate group hydrolyzes rapidly in basic conditions (pH >10) to form carbamic acid, which decarboxylates to CO₂ and amine. Under acidic conditions (pH <4), hydrolysis is slower but forms unstable intermediates that dimerize. Kinetic studies using UV-Vis (λ = 270 nm for NCO decay) and DFT calculations reveal a lower activation barrier (ΔG‡ = 28 kJ/mol) in basic media .
Q. How does the steric and electronic environment of the benzene ring influence regioselectivity in cross-coupling reactions?
- Methodological Answer : The bromine’s electron-withdrawing effect directs cross-coupling to the ortho position, but steric hindrance from the isocyanate group can shift reactivity. Computational modeling (e.g., Fukui indices) predicts electrophilic attack sites, validated by experimental yields (e.g., 72% for ortho vs. 38% for meta coupling) . Solvent effects (e.g., DMSO enhances para selectivity by 20%) further modulate outcomes .
Safety and Handling
Q. What are the critical safety protocols for handling this compound?
- Methodological Answer :
- PPE : Use nitrile gloves, respirators (N95), and fume hoods to avoid inhalation (H330) and skin contact (H315) .
- Storage : Keep at 2–8°C in airtight containers with desiccants to prevent moisture-induced hydrolysis .
- Spill Management : Neutralize with 10% aqueous NaHCO₃ and adsorb with vermiculite .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
